1-[3-(3-Iodo-phenoxy)-propyl]-pyrrolidine
Description
1-[3-(3-Iodo-phenoxy)-propyl]-pyrrolidine is a pyrrolidine derivative featuring a phenoxypropyl side chain substituted with an iodine atom at the para position of the aromatic ring. Its structure combines a pyrrolidine ring—a five-membered amine—with a halogenated aryloxypropyl group, which enhances lipophilicity and influences binding interactions with biological targets.
Properties
IUPAC Name |
1-[3-(3-iodophenoxy)propyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO/c14-12-5-3-6-13(11-12)16-10-4-9-15-7-1-2-8-15/h3,5-6,11H,1-2,4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVWMTGSIYSWEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-Iodo-phenoxy)-propyl]-pyrrolidine can be achieved through several methods. One common approach involves the reaction of 3-iodophenol with 1-bromo-3-chloropropane to form 3-(3-iodophenoxy)propane. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(3-Iodo-phenoxy)-propyl]-pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while the pyrrolidine ring can be reduced to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Quinones and other oxidized forms of the phenoxy group.
Scientific Research Applications
1-[3-(3-Iodo-phenoxy)-propyl]-pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers use it to study the effects of iodine-substituted phenoxy groups on biological systems.
Mechanism of Action
The mechanism of action of 1-[3-(3-Iodo-phenoxy)-propyl]-pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The phenoxy group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can enhance the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Key Observations :
- Halogen Substitution : The iodine atom in the target compound likely enhances steric bulk and electron density compared to bromine (in ) or chlorine (in ). This may improve target binding affinity but reduce solubility.
- Top1 Inhibitory Activity: The presence of an aminopropyl side chain (e.g., in compound 23 from ) correlates with moderate Top1 inhibition (++ activity). Iodo-substituted analogs may exhibit enhanced inhibition due to halogen interactions with enzyme pockets.
Physicochemical and Stability Profiles
- Stability : Pyrrolidine derivatives with hydroxyethyl groups (e.g., 1-(2-hydroxyethyl)pyrrolidine in ) demonstrate thermal stability in CO₂ capture but degrade under high oxygen and iron concentrations. The iodo compound’s stability may depend on halogen reactivity under similar conditions.
- Solubility : Halogenated derivatives (e.g., bromine in ) are typically less water-soluble than methoxy- or nitro-substituted analogs, impacting formulation strategies.
Biological Activity
1-[3-(3-Iodo-phenoxy)-propyl]-pyrrolidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, comparative analysis with similar compounds, and relevant case studies.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, such as receptors and enzymes. The presence of the iodine atom in its structure enhances its reactivity and binding affinity compared to other halogenated analogs (e.g., bromine, chlorine, fluorine) due to iodine's larger atomic radius and higher polarizability. This unique feature may lead to distinct pharmacological profiles, influencing the compound's efficacy in therapeutic applications.
Comparative Analysis
A comparison with structurally similar compounds can provide insights into the unique properties of this compound. The following table summarizes key differences:
| Compound | Halogen | Binding Affinity | Biological Activity |
|---|---|---|---|
| This compound | Iodine | High | Potential anti-inflammatory effects |
| 1-[3-(4-Bromophenoxy)propyl]pyrrolidine | Bromine | Moderate | Antibacterial activity |
| 1-[3-(4-Chlorophenoxy)propyl]pyrrolidine | Chlorine | Moderate | Antifungal properties |
| 1-[3-(4-Fluorophenoxy)propyl]pyrrolidine | Fluorine | Low | Limited biological activity |
This comparison highlights the enhanced binding affinity and potential biological activity of the iodine-containing compound, suggesting a more significant therapeutic potential.
Case Studies and Research Findings
Recent studies have explored the biological effects of pyrrolidine derivatives, including those related to this compound. For instance:
- Antimicrobial Activity : A study demonstrated that pyrrolidine derivatives exhibit promising antibacterial properties against multidrug-resistant strains such as Pseudomonas aeruginosa. The structural features, including halogen substitution, were found to be crucial for enhancing antibacterial efficacy .
- Inhibition Studies : Research indicated that compounds with a pyrrolidine core could inhibit specific bacterial proteins essential for survival. The presence of iodine was noted to improve binding interactions with these targets, suggesting a pathway for developing new antibiotics .
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of pyrrolidine derivatives revealed that modifications at various positions significantly affect bioavailability and metabolic stability. Compounds similar to this compound displayed favorable pharmacokinetic properties in preliminary studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
